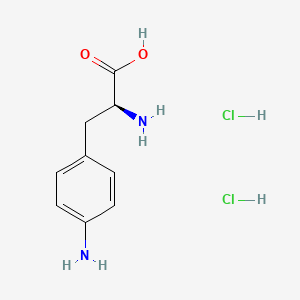

4-Amino-L-phenylalanine dihydrochloride

Description

Significance of 4-Amino-L-phenylalanine Dihydrochloride (B599025) as a Non-Canonical Amino Acid Analogue

4-Amino-L-phenylalanine (4-APhe) is a derivative of the essential amino acid L-phenylalanine, distinguished by an amino group at the para position of the phenyl ring. ontosight.ai This seemingly minor modification imparts significant and advantageous properties, making it a valuable non-canonical amino acid (ncAA) for scientific research. The primary significance of 4-APhe lies in the chemical reactivity of this additional primary amine. This functional group serves as a chemical handle, allowing for site-specific modifications of proteins and peptides through various bioconjugation techniques. thermofisher.com

The ability to incorporate ncAAs like 4-APhe into proteins at specific sites using genetic code expansion technologies has revolutionized protein engineering. twistbioscience.comtcichemicals.com This technique allows researchers to introduce novel functionalities into proteins, thereby creating therapeutic agents with enhanced properties or new biomaterials with tailored characteristics. chemimpex.comthedailyscientist.org For instance, the amino group on the phenyl ring of an incorporated 4-APhe residue can be used for crosslinking protein molecules to form hydrogels or for attaching other molecules like fluorescent dyes or drug payloads. thermofisher.comrsc.org

In materials science, the polymerization of 4-APhe or its incorporation into copolymers has led to the creation of novel polypeptides and bioplastics. High-molecular-weight poly(4-amino-L-phenylalanine) has demonstrated good water solubility, a contrast to conventional aromatic poly(amino acids), and the ability to form hydrogels. rsc.orgrsc.org Furthermore, copolymers of 4-APhe with other amino acids, such as L-lysine, have shown pH-responsive gelling behavior. rsc.org Researchers have also synthesized self-assembling polyimides from a 4-APhe dimer, creating materials with high thermal resistance for potential use in electronics and aerospace applications. acs.orgguidechem.com

The introduction of 4-APhe into peptides can also influence their structure and function, opening avenues for the development of new therapeutics. nih.govnih.gov Its use as a building block allows for the synthesis of specialized peptides for applications like targeted drug delivery. chemimpex.com

| Property | Value |

| Chemical Formula | C₉H₁₂N₂O₂ · 2HCl |

| Molecular Weight | 253.13 g/mol |

| Appearance | White to off-white crystalline powder chemicalbook.com |

| Solubility | Soluble in water chemicalbook.com |

| Application | Peptide synthesis, building block for novel materials guidechem.comsigmaaldrich.com |

Note: The table above displays data for 4-Amino-L-phenylalanine dihydrochloride.

Historical Development of its Role in Academic Research

The foundational work for using amino acid analogues like 4-Amino-L-phenylalanine began with the broader history of phenylalanine itself, which was first isolated in 1879 and synthesized in 1882. wikipedia.org The exploration of phenylalanine derivatives followed, driven by the desire to understand and manipulate biological systems. Early studies in the mid-20th century focused on the synthesis and polymerization of amino acid derivatives. For instance, poly-p-amino-DL-phenylalanine was a subject of research, exploring the creation of polypeptides with modified aromatic side chains. acs.org

A significant leap in the utility of ncAAs came with the development of genetic code expansion, a technology that allows for the site-specific incorporation of these synthetic amino acids into proteins in living organisms. While early work focused on incorporating analogues like p-bromophenylalanine and p-iodophenylalanine, these advancements paved the way for the use of more functionally diverse ncAAs. psu.edunih.gov The ability to genetically encode 4-Azido-L-phenylalanine, which can then be chemically reduced to 4-Amino-L-phenylalanine in situ, provided a robust method for introducing the reactive amino group into proteins. nih.gov

More recently, research has focused on leveraging the unique properties of 4-APhe. A notable development was the mass production of 4-APhe using genetically engineered Escherichia coli, which made the compound more accessible for research and development. rsc.org This increased availability has spurred investigations into its use in creating functional polypeptide materials, such as pH-responsive hydrogels and thermally stable polyimides. rsc.orgacs.org The progression from basic synthesis to sophisticated genetic incorporation and advanced materials development highlights the growing importance of 4-APhe in academic research.

Current Research Trajectories and Future Prospects for this compound Applications

Current research involving this compound is focused on exploiting its unique properties for sophisticated applications in both chemical biology and materials science. Scientists are actively using 4-APhe to create "smart" biomaterials. For example, polypeptides and hydrogels containing 4-APhe are being designed to respond to specific environmental stimuli, such as pH changes. rsc.org This could lead to the development of advanced drug delivery systems that release their payload only at a specific target site within the body. In materials science, the focus is on synthesizing novel polymers, like biopolyimides derived from 4-APhe, which exhibit exceptional thermal stability and unique self-assembly properties, making them candidates for advanced electronics and aerospace materials. acs.orgguidechem.com

In the realm of chemical biology, 4-APhe is a key component in "protein medicinal chemistry," where precise, atomic-level changes are made to proteins to enhance their therapeutic properties. nih.govnih.gov The ability to site-specifically incorporate 4-APhe allows for the attachment of various molecules to a protein's surface, enabling the creation of precisely defined antibody-drug conjugates or proteins with novel catalytic activities. thedailyscientist.org It is also being explored as a biocompatible catalyst for certain chemical reactions in biological systems. nih.gov

The future for this compound appears promising, with several exciting trajectories. The continued development of synthetic biology and protein engineering techniques will likely make the incorporation of 4-APhe and other ncAAs into proteins more efficient and versatile. twistbioscience.comnumberanalytics.com This could lead to the creation of a new generation of protein-based therapeutics with improved efficacy and specificity. nih.govnih.gov As our understanding of the relationship between protein structure and function deepens, 4-APhe will be an invaluable tool for probing these relationships and designing proteins with entirely new functions. thedailyscientist.org In materials science, the use of 4-APhe as a bio-based building block aligns with the growing demand for sustainable and high-performance materials. We can anticipate the development of more complex, self-assembling materials with applications ranging from tissue engineering to soft robotics. numberanalytics.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIVGCGPZWTJOQ-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Amino L Phenylalanine Dihydrochloride and Its Analogues

Enantioselective Synthesis Protocols for 4-Amino-L-phenylalanine Dihydrochloride (B599025)

The precise stereochemical control in the synthesis of 4-Amino-L-phenylalanine is crucial for its applications in biological systems. Various enantioselective methods have been developed to produce the desired L-enantiomer.

A common and effective method for the enantioselective synthesis of 4-Amino-L-phenylalanine involves a multi-step chemical process starting from L-phenylalanine. This strategy preserves the stereochemistry at the alpha-carbon. The synthesis begins with the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine. This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at controlled temperatures. chemicalbook.com The subsequent step involves the reduction of the nitro group to an amino group. A common method for this reduction is catalytic hydrogenation using a palladium-based catalyst, such as palladium on barium sulfate, which yields 4-amino-L-phenylalanine. chemicalbook.com The final step to obtain the dihydrochloride salt involves treatment with hydrochloric acid.

Enzymatic approaches offer high enantioselectivity under mild reaction conditions. Phenylalanine ammonia (B1221849) lyases (PALs) have been investigated for the synthesis of L-phenylalanine derivatives. These enzymes catalyze the reversible amination of cinnamic acids. By using a substituted cinnamic acid, it is possible to synthesize the corresponding L-phenylalanine analogue. frontiersin.orgnih.gov For instance, engineered PALs have been used for the amination of various substituted cinnamic acids, demonstrating the potential for producing a range of phenylalanine analogues with high enantiopurity. frontiersin.org

Another powerful strategy for asymmetric synthesis is the use of phase-transfer catalysis. This method has been successfully applied to the synthesis of unnatural phenylalanine derivatives. acs.org The asymmetric α-alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) bromide, catalyzed by a chiral phase-transfer catalyst, can produce enantiomerically enriched α-amino acid derivatives. This approach offers good yields and high enantioselectivity. acs.org

Chemical Modifications and Functionalization of the Aminophenylalanine Moiety

The aminophenylalanine scaffold is amenable to a variety of chemical modifications, allowing for the introduction of probes, protecting groups for peptide synthesis, and bioorthogonal handles.

Derivatization for Spectroscopic and Biophysical Probes (e.g., Cyano, Fluoro Analogues)

The introduction of spectroscopic probes onto the phenyl ring of phenylalanine allows for the investigation of protein structure and dynamics.

Fluoro Analogues: Fluorinated amino acids are widely used in pharmaceutical and biochemical research due to the unique properties conferred by the fluorine atom. chemimpex.com The synthesis of 4-fluoro-L-phenylalanine can be achieved through various methods, including asymmetric phase-transfer catalyzed alkylation of a tert-butyl glycinate-benzophenone Schiff base. acs.org Enzymatic synthesis of fluorinated L-phenylalanine has also been explored, offering a green chemistry approach to these valuable compounds. uw.edu.pl A variety of synthetic methods have been developed to introduce fluorine into the phenyl ring of phenylalanine, including Negishi cross-coupling and radiofluorination techniques. nih.gov

| Probe Analogue | Synthetic Method | Key Features |

| 4-Cyano-L-phenylalanine | Asymmetric phase-transfer catalysis | High yield, high purity, useful as a vibrational reporter. nih.govnih.gov |

| 4-Fluoro-L-phenylalanine | Asymmetric phase-transfer catalysis, Enzymatic synthesis | Enhances metabolic stability and binding affinity of peptides. acs.orgchemimpex.comuw.edu.pl |

Protection Group Chemistry for Peptide Synthesis Applications

The synthesis of peptides containing 4-amino-L-phenylalanine requires the use of protecting groups to prevent unwanted side reactions at the α-amino and the side-chain amino groups. The most common protecting groups are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). creative-peptides.comiris-biotech.debiosynth.com

| Protecting Group | Deprotection Condition | Common Application |

| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA) | Solution-phase and solid-phase peptide synthesis. nbinno.com |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Basic (e.g., Piperidine) | Solid-phase peptide synthesis. chemimpex.combiosynth.com |

Azido-Functionalization for Bioorthogonal Chemistry

The introduction of an azido (B1232118) group onto the phenylalanine side chain provides a chemical handle for bioorthogonal ligation reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions. nih.gov 4-Azido-L-phenylalanine is a widely used unnatural amino acid for these purposes.

A reliable and scalable synthesis of 4-azido-L-phenylalanine starts from L-phenylalanine. nih.gov The synthesis involves the iodination of L-phenylalanine to produce 4-iodo-L-phenylalanine. The subsequent step is a copper-catalyzed azidation reaction, which converts the iodo-derivative into 4-azido-L-phenylalanine. nih.gov This method avoids the use of potentially explosive diazonium intermediates. The amino group is typically protected with a Boc group during the azidation step. nih.gov The resulting Fmoc-4-azido-L-phenylalanine is a valuable building block for incorporating a "clickable" handle into peptides. chemimpex.com

Another bioorthogonal handle that has been incorporated into a phenylalanine derivative is a tetrazine moiety. A tetrazine-functionalized phenylalanine has been synthesized for use in rapid in vivo bioorthogonal ligation with trans-cyclooctenes. nih.gov

Biosynthetic and Semi-Synthetic Approaches for 4-Amino-L-phenylalanine Derivatives

Harnessing biological systems for the production of unnatural amino acids is a growing field that offers sustainable and highly selective synthetic routes.

The biosynthesis of p-aminophenylalanine (PAPA) has been identified in some bacteria. nih.gov For example, in the biosynthesis of the antitumor agent dnacin B1, a gene cluster responsible for the production of a PAPA precursor has been identified and characterized. This pathway involves aminotransferases that can convert p-amino-phenylpyruvic acid (PAPA) to p-aminophenylalanine. nih.gov The elucidation of such biosynthetic pathways opens the door for metabolic engineering approaches to produce 4-amino-L-phenylalanine and its derivatives in microbial hosts. The biosynthesis of aromatic amino acids, including phenylalanine, proceeds through the shikimate pathway, which produces chorismate as a key intermediate. youtube.comresearchgate.net

Semi-synthetic approaches combine chemical synthesis with biological systems. For example, an unnatural amino acid can be synthesized chemically and then incorporated into proteins in living cells using engineered orthogonal tRNA/synthetase pairs. nih.govnih.gov This technique allows for the site-specific incorporation of 4-amino-L-phenylalanine or its derivatives into proteins, enabling detailed studies of protein function and structure.

Integration of 4 Amino L Phenylalanine Dihydrochloride into Peptide and Protein Systems

Site-Specific Incorporation via Unnatural Amino Acid Mutagenesis and Genetic Code Expansion

The site-specific incorporation of 4-Amino-L-phenylalanine into a growing polypeptide chain is achieved through the expansion of the genetic code. researchgate.net This sophisticated bioengineering technique repurposes a codon, typically a stop codon like the amber codon (UAG), to encode for the unnatural amino acid. google.com The process relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into the expression system. acs.org This synthetase/tRNA pair must be "orthogonal," meaning it functions independently of the host cell's endogenous synthetases and tRNAs, ensuring the high-fidelity incorporation of the ncAA only at the designated codon. acs.org

Engineered variants of aaRS, often derived from organisms like Methanococcus jannaschii or Methanosarcina barkeri, are evolved to specifically recognize and charge 4-Amino-L-phenylalanine (or its analogues) onto the orthogonal tRNA. nih.govoup.com When the ribosome encounters the repurposed codon (e.g., UAG) in the mRNA sequence of the target protein, the charged orthogonal tRNA delivers the unnatural amino acid, resulting in a protein with a precisely placed modification. nih.gov This methodology has been successfully used to incorporate a wide array of phenylalanine analogues with diverse functionalities, including azido (B1232118) and iodo groups, into various proteins. rsc.orgnih.gov

Methodological Considerations for In Vitro and In Vivo Systems

The implementation of unnatural amino acid mutagenesis requires different considerations for in vitro (cell-free) and in vivo (in living cells) systems.

In Vivo Systems: In living cells such as E. coli or mammalian cell lines, the genes for the orthogonal aaRS and tRNA are typically introduced on a separate plasmid. acs.orgnih.gov The target protein's gene is mutated to include an amber (TAG) codon at the desired incorporation site. nih.gov The cells are then grown in media supplemented with 4-Amino-L-phenylalanine. Key considerations include:

Orthogonality: The aaRS must not charge any endogenous amino acids onto the orthogonal tRNA, and the orthogonal tRNA must not be recognized by any endogenous synthetases. oup.com

Efficiency: The efficiency of incorporation can be limited by the competition with release factors that recognize the stop codon and terminate translation. This has been improved by engineering aaRS/tRNA pairs with enhanced activity and optimizing expression conditions. nih.gov

Toxicity & Transport: The unnatural amino acid must be efficiently transported into the cell and must not be toxic to the host organism.

In Vitro Systems: Cell-free protein synthesis (CFPS) systems offer greater control over the reaction environment. In this setup, a cell extract containing the necessary translational machinery is supplemented with the orthogonal aaRS, tRNA, the target mRNA, and 4-Amino-L-phenylalanine. nih.gov Advantages and considerations include:

Direct Access: There are no cell wall barriers, allowing for direct control over the concentration of the unnatural amino acid and other components.

Reduced Toxicity: Potential toxicity of the ncAA to a living host is circumvented.

Repression of Competition: In some cell-free systems, the activity of release factors can be suppressed. For instance, the undesired incorporation of tryptophan at a UGA (opal) stop codon can be completely repressed by adding indolmycin. nih.gov

The following table summarizes key comparative aspects of these systems for incorporating phenylalanine analogues.

| Feature | In Vivo Systems (e.g., E. coli) | In Vitro Systems (CFPS) |

| Setup | Requires transformation with plasmids for orthogonal pair and target protein. | Cell extract supplemented with purified components and templates. |

| ncAA Delivery | Relies on cellular transport mechanisms. | Direct addition to the reaction mixture. |

| Toxicity | Potential for ncAA to be toxic to the host cell. | Toxicity concerns are eliminated. |

| Yield | Can achieve high yields (e.g., >100 mg/L) with optimized systems. nih.gov | Yields can range from 0.9–1.7 mg/mL in highly efficient systems. nih.gov |

| Control | Less direct control over component concentrations. | High degree of control over the reaction environment. |

| Competition | Competition with translation release factors at stop codons. | Can be engineered to reduce competition from release factors. nih.gov |

Impact of 4-Amino-L-phenylalanine Dihydrochloride (B599025) on Protein Folding and Stability in Engineered Systems

The introduction of an unnatural amino acid can influence the structure, folding, and stability of the host protein. numberanalytics.com The impact of substituting a canonical amino acid with 4-Amino-L-phenylalanine depends heavily on the specific location of the substitution and the local environment within the protein. numberanalytics.com

The primary sequence of amino acids dictates the protein's final three-dimensional structure. khanacademy.org Even a single amino acid change can alter this structure and subsequent function. khanacademy.org Phenylalanine, with its hydrophobic side chain, is often found in the core of globular proteins, contributing to stability through hydrophobic interactions. numberanalytics.comrsc.org When 4-Amino-L-phenylalanine is incorporated, the introduction of a polar amino group on the phenyl ring can disrupt these interactions if placed in a hydrophobic core. Conversely, if placed on the protein surface, this group can form new hydrogen bonds or electrostatic interactions with solvent molecules or nearby residues, potentially enhancing stability or altering conformation. rsc.org

Studies on related phenylalanine analogues have shown that their impact can be minimal. For example, the incorporation of p-iodo-L-phenylalanine into the hydrophobic core of bacteriophage T4 lysozyme (B549824) did not perturb the protein's structure in a meaningful way. nih.gov Research on polypeptides composed of 4-Amino-L-phenylalanine (P4APhe) revealed that, unlike hydrophobic poly(L-phenylalanine), P4APhe is water-soluble and can form crystalline β-sheet domains that act as cross-linking junctions, inducing gelation. rsc.org This suggests that the presence of the amino side group fundamentally alters the physicochemical properties and self-assembly behavior of the polypeptide chain.

Role in Solution-Phase and Solid-Phase Peptide Synthesis and Assembly of Complex Biomolecules

Beyond genetic incorporation, 4-Amino-L-phenylalanine is a key building block in the chemical synthesis of peptides. chemimpex.comsigmaaldrich.com It is particularly utilized in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for assembling custom peptides. chemimpex.com In SPPS, the amino acid is typically used in a protected form, most commonly as Fmoc-4-amino-L-phenylalanine. chemimpex.comnbinno.com The fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, preventing unwanted side reactions during peptide bond formation. nbinno.com

The SPPS cycle involving an Fmoc-protected amino acid proceeds as follows:

Deprotection: The Fmoc group of the amino acid attached to the solid support is removed using a mild base, typically piperidine.

Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-4-amino-L-phenylalanine) is activated and coupled to the newly freed amino group. nbinno.com

Wash: Excess reagents are washed away. This cycle is repeated until the desired peptide sequence is assembled. The amino group on the side chain of 4-Amino-L-phenylalanine also requires a protecting group during synthesis to prevent branching.

This amino acid is also suitable for solution-phase peptide synthesis. sigmaaldrich.com Solution-phase methods, while often more complex for long peptides, are valuable for large-scale synthesis and the preparation of peptide fragments. nih.gov The unique properties of 4-Amino-L-phenylalanine make it valuable for creating complex biomolecules and peptide-based therapeutics. chemimpex.com

Engineering Protein Functionality and Allosteric Modulation through 4-Amino-L-phenylalanine Incorporation

Incorporating 4-Amino-L-phenylalanine provides a chemical handle to engineer novel protein functions. The primary amino group on the side chain is a versatile functional group that can be used for bioconjugation, allowing for the attachment of other molecules like fluorophores or therapeutic agents. chemimpex.com

Furthermore, the introduction of a new functional group can be used to engineer allosteric regulation. Allosteric modulation occurs when a molecule binds to a site on a protein other than the active site (an allosteric site), causing a conformational change that alters the protein's activity. wikipedia.org By site-specifically incorporating 4-Amino-L-phenylalanine, a novel binding site can be created. The amino side chain can serve as an anchor point for small molecules or be part of a newly formed allosteric pocket. This allows for the design of proteins whose function can be switched on or off by an external chemical modulator that does not interact with the active site. rsc.org For instance, studies on G protein-coupled receptors (GPCRs) have utilized peptide and peptidomimetic scans, including D-amino acid substitutions, to identify key pharmacophore features for allosteric modulators. nih.gov The ability to place a unique functional group like the one in 4-Amino-L-phenylalanine allows for precise engineering of such allosteric control, opening avenues for developing novel biosensors and regulatable therapeutic proteins.

Spectroscopic and Structural Elucidation of 4 Amino L Phenylalanine Dihydrochloride and Its Conjugates in Research

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Local Environment Probing of 4-Amino-L-phenylalanine Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers high-resolution insights into the molecular vibrations of 4-Amino-L-phenylalanine (4-NH2-Phe) and its conjugates. These methods are exquisitely sensitive to changes in molecular geometry, hydrogen bonding, and the polarity of the local environment, making them invaluable for conformational analysis.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com In the context of 4-NH2-Phe, characteristic absorption bands for the amino group, the carboxylic acid moiety, and the phenyl ring can be monitored. For instance, studies on L-phenylalanine have shown that the vibrational frequencies of the carboxylate (COO-) and amino (NH3+) groups are particularly sensitive to their protonation state and involvement in hydrogen bonds. researchgate.netyildiz.edu.tr Changes in the environment, such as solvation or incorporation into a peptide chain, lead to shifts in these bands, providing a direct probe of the local molecular interactions. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. thermofisher.com A key advantage of Raman spectroscopy is its excellent sensitivity to vibrations of non-polar bonds, such as the C-C bonds within the aromatic ring of 4-NH2-Phe. Surface-Enhanced Raman Scattering (SERS) has been used to study phenylalanine and its peptides adsorbed on metal surfaces, revealing that both the carboxylate and amino groups are involved in the surface interaction. koreascience.kr The vibrational modes of the phenyl ring, such as the ring breathing mode, are also prominent in Raman spectra and can be used to report on the local environment and conformational changes. koreascience.krresearchgate.net

The combination of FTIR and Raman spectroscopy allows for a comprehensive vibrational analysis of 4-NH2-Phe-containing molecules. For example, in L-phenylalanine L-phenylalaninium perchlorate, where two phenylalanine groups share a proton, both FTIR and Raman spectra show the presence of both ionized carboxylate and protonated carboxylic acid groups, a distinction made possible by the complementary nature of the two techniques. nih.gov

Table 1: Representative Vibrational Frequencies for Phenylalanine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Provided |

| NH₃⁺ asymmetric stretching | ~3000-3200 | FTIR, Raman | Hydrogen bonding state of the amino group |

| NH₃⁺ symmetric stretching | ~2800-3000 | FTIR, Raman | Hydrogen bonding state of the amino group |

| C=O stretching (protonated) | ~1700-1760 | FTIR, Raman | Presence of COOH form, hydrogen bonding |

| COO⁻ asymmetric stretching | ~1560-1600 | FTIR | Presence of deprotonated form, ionic interactions |

| COO⁻ symmetric stretching | ~1400-1420 | FTIR, Raman | Presence of deprotonated form, ionic interactions |

| Phenyl ring C-C stretching | ~1600 | Raman | Local environment of the aromatic ring |

| Phenyl ring breathing mode | ~1000 | Raman | Conformational state of the side chain |

Note: The exact frequencies can vary depending on the specific molecular environment, pH, and aggregation state.

Nuclear Magnetic Resonance (NMR) Studies of 4-Amino-L-phenylalanine Residues in Peptides and Proteins

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution. By incorporating 4-Amino-L-phenylalanine, or isotopically labeled versions, into these biomolecules, researchers can gain detailed insights into the local environment of the modified residue.

¹H NMR spectroscopy can be used to monitor the chemical shifts of the protons in the 4-NH2-Phe residue. The chemical shifts of the aromatic protons are particularly sensitive to the local electronic environment and can be influenced by interactions with nearby aromatic residues or changes in solvent exposure. mdpi.com Furthermore, the coupling constants between protons can provide information about the rotational isomerism of the phenylalanine side chain. acs.org

For more complex systems, multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed. nih.gov These experiments allow for the assignment of resonances to specific atoms within the 4-NH2-Phe residue and the identification of spatial proximities to other residues in the peptide or protein. This information is crucial for defining the local fold and any conformational changes that may occur upon ligand binding or protein-protein interaction.

The introduction of a fluorine atom, for example in 4-fluoro-phenylalanine, can serve as a sensitive ¹⁹F NMR probe. Studies on intestinal fatty acid binding protein labeled with 4-¹⁹F-phenylalanine have demonstrated the existence of conformational heterogeneity in the native state of the protein, with the fluorine probe revealing multiple conformations for several phenylalanine residues within the ligand-binding pocket. acs.org This approach highlights how modified phenylalanine analogs can provide unique information that is not readily accessible through standard ¹H NMR.

Table 2: NMR Parameters for Probing 4-Amino-L-phenylalanine Environments

| NMR Parameter | Nucleus | Information Obtained |

| Chemical Shift (δ) | ¹H, ¹³C, ¹⁵N | Local electronic environment, secondary structure, hydrogen bonding |

| Scalar Coupling (J) | ¹H-¹H | Torsional angles, side-chain conformation |

| Nuclear Overhauser Effect (NOE) | ¹H-¹H | Internuclear distances (< 5 Å), tertiary structure |

| Chemical Shift Perturbation | ¹H, ¹⁵N | Binding interactions, conformational changes |

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Determination of 4-Amino-L-phenylalanine-Containing Biomolecules

To obtain a detailed three-dimensional atomic-level understanding of how 4-Amino-L-phenylalanine influences the structure of a biomolecule, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques.

Table 3: Comparison of High-Resolution Structural Techniques

| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |

| Sample Requirement | Well-ordered single crystals | Purified sample in solution |

| Resolution | Typically atomic to near-atomic (1-3 Å) | Near-atomic to lower resolution (3-10 Å) |

| Advantages | High resolution, well-established methods | No need for crystallization, can study large and flexible complexes, captures multiple conformations |

| Limitations | Crystallization can be a major bottleneck, crystal packing may influence conformation | Lower resolution for smaller proteins, computationally intensive |

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. nih.goviucc.ac.il This technique is particularly sensitive to the chiral environment of molecules and is widely used to assess the secondary structure of peptides and proteins.

The chirality of 4-Amino-L-phenylalanine itself can be confirmed using CD spectroscopy. Enantiomers, such as L- and D-phenylalanine, produce CD spectra that are mirror images of each other, while a racemic mixture shows no CD signal. researchgate.net This makes CD an effective tool for verifying the stereochemical integrity of the amino acid.

The aromatic side chain of 4-Amino-L-phenylalanine can also contribute to the CD spectrum in the near-UV region (250-320 nm). The signal in this region is sensitive to the local environment and conformation of the aromatic side chain, providing a probe of the tertiary structure of the protein. nih.gov Changes in the near-UV CD spectrum upon ligand binding or other perturbations can indicate a change in the environment of the incorporated 4-Amino-L-phenylalanine residue.

Table 4: Characteristic CD Spectral Features for Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Random Coil | Strong negative band around 200 nm |

Computational Chemistry and Molecular Modeling of 4 Amino L Phenylalanine Dihydrochloride Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure, Vibrational Modes, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as 4-Amino-L-phenylalanine.

Electronic Structure: DFT calculations can elucidate the electronic properties of 4-Amino-L-phenylalanine, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and stability. For aromatic amino acids like phenylalanine and its derivatives, DFT studies have been employed to understand their electronic transitions.

Vibrational Modes: Theoretical vibrational analysis using DFT has been successfully applied to amino acids to assign and interpret experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, researchers can gain a detailed understanding of the molecule's dynamics. Such studies on L-phenylalanine have provided insights into the vibrational behavior of its zwitterionic and nonionic forms, which can be extrapolated to understand the vibrational characteristics of 4-Amino-L-phenylalanine.

Reactivity Prediction: DFT can be used to predict the reactivity of 4-Amino-L-phenylalanine by calculating various chemical descriptors. These descriptors, derived from the electronic structure, can indicate the most likely sites for electrophilic or nucleophilic attack. For instance, the Fukui function can be calculated to identify the regions of a molecule that are most susceptible to attack by a reagent. DFT has also been used to study reaction mechanisms involving phenylalanine derivatives, providing a deeper understanding of their chemical transformations.

| DFT-Calculated Property | Significance for 4-Amino-L-phenylalanine |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energies. |

| Vibrational Frequencies | Allows for the assignment of experimental IR and Raman spectra. |

| Fukui Function | Predicts the most reactive sites within the molecule. |

| Reaction Pathway Energetics | Elucidates the mechanism and feasibility of chemical reactions. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent-Mediated Interactions of 4-Amino-L-phenylalanine in Biological Contexts

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. They are particularly useful for understanding the dynamic behavior of biomolecules in their native environments.

MD simulations of phenylalanine and its analogues in aqueous solutions have provided insights into their hydration and intermolecular interactions. nih.gov These simulations can reveal the arrangement of water molecules around the amino acid and the strength of the interactions, which are crucial for understanding its solubility and behavior in biological systems. The competition between cation-pi interactions and aqueous solvation has been investigated for the Na+-phenylalanine complex using MD simulations, highlighting the role of different intermolecular forces. nih.gov

In the context of proteins, MD simulations can be used to study the local environment of an incorporated unnatural amino acid like 4-Amino-L-phenylalanine. For instance, simulations of 4-cyano-L-phenylalanine, a structurally similar analogue, in a protein have been used to interpret its local environment and interactions with neighboring residues and water molecules. nih.govacs.org Such studies are vital for understanding how the introduction of an unnatural amino acid affects protein structure, dynamics, and function. Furthermore, MD simulations have been employed to study the self-assembly of phenylalanine-based peptides into nanotubes, providing a molecular-level understanding of these processes. nih.govresearchgate.netmdpi.com

Quantum Chemical Methods for Predicting Spectroscopic Properties of 4-Amino-L-phenylalanine Analogues

Quantum chemical methods are instrumental in predicting a variety of spectroscopic properties for molecules like 4-Amino-L-phenylalanine and its analogues, often with high accuracy.

NMR Spectroscopy: Computational methods, including DFT, are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. frontiersin.org For phenylalanine analogues, such as fluorinated diphenylalanines, computational NMR analysis has been shown to be a valuable tool for the detailed assignment of experimental spectra. acs.org These predictions can aid in the structural elucidation of novel compounds and in understanding the conformational preferences of molecules in solution.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net By computing the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption. This approach has been applied to study the UV-Vis spectra of various phenylalanine analogues, including those with extended π-systems, to understand their photophysical properties. nih.govscirp.orgnih.gov Such calculations are valuable for designing fluorescent amino acid analogues for use as probes in biological imaging.

| Spectroscopic Technique | Predicted Property | Computational Method | Application for Analogues |

| NMR | Chemical Shifts, Coupling Constants | DFT | Structural elucidation and conformational analysis. acs.org |

| UV-Vis | Absorption Maxima (λmax) | TD-DFT | Understanding photophysical properties and designing fluorescent probes. nih.govnih.gov |

| IR/Raman | Vibrational Frequencies | DFT | Assignment of experimental spectra and understanding molecular vibrations. |

In Silico Design and Optimization of 4-Amino-L-phenylalanine-Modified Peptides and Proteins

The incorporation of unnatural amino acids like 4-Amino-L-phenylalanine into peptides and proteins opens up new avenues for designing biomolecules with novel functions. In silico methods play a crucial role in this process.

Computational protein design algorithms can be used to identify optimal sites for the incorporation of unnatural amino acids to achieve a desired function, such as creating a novel metal-binding site. nih.gov These methods can also be used to predict the structural and energetic consequences of such mutations, thereby guiding experimental efforts. The use of unnatural amino acids in computational protein design allows for the creation of proteins with enhanced stability, catalytic activity, or novel binding specificities. asu.edunih.gov

For peptide design, in silico tools can be used to model the structure and properties of peptides containing 4-Amino-L-phenylalanine. nih.govrsc.org This includes predicting their conformation, stability, and interaction with biological targets. rsc.orgnih.gov By computationally screening libraries of modified peptides, researchers can identify promising candidates for therapeutic or biotechnological applications. researchgate.net The ability to model peptides containing non-natural amino acids is essential for the rational design of peptidomimetics with improved pharmacological properties.

Role of 4 Amino L Phenylalanine Dihydrochloride in Mechanistic Enzymology and Biochemical Pathway Research

Investigation of Substrate Recognition and Binding Mechanisms in Amino Acid Processing Enzymes

The unique structure of 4-Amino-L-phenylalanine makes it an effective probe for studying how enzymes recognize and bind to their specific amino acid substrates. By introducing an amino group at the fourth position of the phenyl ring, researchers can assess the steric and electronic requirements of an enzyme's active site. This analogue helps to delineate the precise molecular interactions, such as hydrogen bonding and electrostatic interactions, that govern the initial binding event between an enzyme and its substrate.

Studies utilizing 4-Amino-L-phenylalanine have contributed to understanding the specificity of various amino acid processing enzymes. For instance, its interaction with enzymes involved in peptide synthesis can reveal how modifications to the aromatic side chain of phenylalanine affect substrate affinity and the subsequent catalytic steps. chemimpex.com This knowledge is crucial for designing specific enzyme inhibitors or engineering novel enzymes with altered substrate preferences.

Probing Enzyme Catalysis and Reaction Intermediates using 4-Amino-L-phenylalanine Analogues

Beyond substrate binding, analogues of 4-Amino-L-phenylalanine are instrumental in elucidating the catalytic mechanisms of enzymes. These analogues can act as inhibitors or alternative substrates, allowing researchers to trap and identify transient reaction intermediates. By observing how the enzyme processes or is inhibited by these modified molecules, scientists can infer the chemical transformations that occur during the catalytic cycle.

For example, the introduction of a reactive group onto the 4-amino position can create a mechanism-based inhibitor, which forms a covalent bond with the enzyme's active site upon catalytic activation. Such studies provide a detailed map of the active site and the roles of specific amino acid residues in catalysis. This approach has been applied to various enzyme classes, including aminotransferases and lyases, to unravel their intricate reaction pathways. frontiersin.org

Influence on Phenylalanine Hydroxylase and Related Aromatic Amino Acid Hydroxylases in Model Systems

Phenylalanine hydroxylase (PAH) is a critical enzyme responsible for converting phenylalanine to tyrosine. numberanalytics.com 4-Amino-L-phenylalanine has been utilized to investigate the regulatory mechanisms of PAH and other related aromatic amino acid hydroxylases, such as tyrosine hydroxylase and tryptophan hydroxylase. wikipedia.org These enzymes share structural and mechanistic similarities and are vital for the synthesis of neurotransmitters. wikipedia.org

Research has shown that 4-Amino-L-phenylalanine can act as a weak activator of phenylalanine hydroxylase. nih.govacs.org While not as potent as the natural substrate L-phenylalanine, its ability to induce a conformational change and promote enzyme activity provides valuable information about the allosteric regulation of PAH. nih.govacs.org Specifically, it has been used to study the dimerization of the enzyme's regulatory domains, a key step in its activation. nih.govacs.org Understanding how different phenylalanine analogues modulate PAH activity is essential for developing potential therapeutic strategies for metabolic disorders like phenylketonuria (PKU), which results from deficient PAH activity. metwarebio.com

Table 1: Comparative Activation of Phenylalanine Hydroxylase by L-Phenylalanine and its Analogues

| Compound | Concentration | Relative Activation |

|---|---|---|

| L-Phenylalanine | 1 mM | ~7-fold |

| D-Phenylalanine | 10-50 mM | ~7-fold |

| L-Methionine | 10-50 mM | ~7-fold |

| L-Norleucine | 10-50 mM | ~7-fold |

| 4-Amino-L-phenylalanine | 10-50 mM | Lower level of activation |

| L-Leucine | 10-50 mM | Lower level of activation |

Interrogation of Neurotransmitter Biosynthesis Pathways using 4-Amino-L-phenylalanine in Cellular Models

The biosynthesis of key neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine, begins with the hydroxylation of aromatic amino acids. wikipedia.orgwikipedia.org Phenylalanine is the precursor for tyrosine, which is then converted to L-DOPA, a direct precursor to dopamine. wikipedia.orgwikipedia.org 4-Amino-L-phenylalanine has been employed in cellular models to probe these critical pathways.

By introducing this analogue into cells, researchers can study its effects on the enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase. nih.gov Elevated levels of phenylalanine and its analogues can competitively inhibit these enzymes, leading to a reduction in the production of dopamine and other catecholamines. nih.gov These studies in cellular models help to elucidate the molecular basis of neurological conditions associated with imbalances in neurotransmitter levels and to explore potential therapeutic interventions. nih.gov

Table 2: Key Enzymes in Phenylalanine Metabolism and Neurotransmitter Synthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Hydroxylase | PAH | Converts Phenylalanine to Tyrosine |

| Tyrosine Hydroxylase | TH | Converts Tyrosine to L-DOPA |

| Tryptophan Hydroxylase | TPH | Converts Tryptophan to 5-Hydroxytryptophan |

Applications of 4 Amino L Phenylalanine Dihydrochloride in Advanced Materials and Surface Science Research

Electrografting of 4-Amino-L-phenylalanine Layers for Protein Non-Specific Adsorption Resistance on Biosensor Surfaces

A significant challenge in the development of reliable biosensors is preventing the non-specific adsorption (NSA) of proteins onto the sensor surface, which can cause false signals and reduce sensitivity. Researchers have effectively utilized the diazonium salt derivative of 4-Amino-L-phenylalanine (4-APhe) to create ultralow fouling surfaces on gold electrodes through electrografting. researchgate.netrsc.org

This process involves the electrochemical reduction of the in situ generated diazonium salt of 4-APhe. This reduction creates a highly reactive aryl radical that covalently bonds to the gold surface, forming a dense, stable organic layer. researchgate.net To overcome mass-transport limitations and achieve better layer quality, a pulsed potential deposition profile is employed instead of more conventional electrochemical methods. rsc.org The resulting 4-APhe layers exhibit zwitterionic characteristics at physiological pH due to the presence of both the protonated amine (pKa ≈ 9.1) and the deprotonated carboxylic acid groups. researchgate.net This zwitterionic nature is believed to create a tightly bound hydration layer on the surface, which acts as a physical and energetic barrier to protein adsorption. rsc.org

The effectiveness of these electrografted layers has been quantified using techniques like surface plasmon resonance (SPR) spectroscopy. When exposed to highly fouling media such as bovine serum albumin (BSA), the 4-APhe modified surfaces showed significantly reduced protein uptake compared to standard antifouling agents. rsc.org

Table 1: Comparative Performance of Antifouling Layers Against Bovine Serum albumin (BSA)

| Surface Chemistry | Protein Surface Coverage (ng/cm²) | Source |

| Electrografted 4-Amino-L-phenylalanine | 62 | rsc.org |

| Polyethylene glycol (PEG) | 100 | rsc.org |

| Alkanethiol Self-Assembled Monolayers (SAMs) | 268 | rsc.org |

The stability and antifouling properties of these electrografted layers make them a promising platform for developing more robust and sensitive biosensors. researchgate.net

Synthesis of Biopolymeric Materials and Polyimides from 4-Amino-L-phenylalanine Derivatives

The inherent properties of 4-Amino-L-phenylalanine (4APhe), such as its aromaticity and chirality, make it an excellent monomer for the synthesis of advanced biopolymers, including high-performance polyimides and functional polypeptides. researchgate.netrsc.org

Polyimides: Researchers have synthesized novel, self-assembling polyimides (PIs) using a dimer of 4-Amino-L-phenylalanine as a key building block. researchgate.net The synthesis involves the polycondensation of this amino acid-derived aromatic diamine with various aromatic dianhydrides. researchgate.net The resulting polyimides exhibit remarkable thermal stability, with a 10% weight loss temperature (Td10) reaching as high as 432 °C, and they show no glass transition below their decomposition temperature. researchgate.net

The process begins with the formation of poly(amic acid) (PAA) precursors, which self-assemble into nanospheres. The morphology of these particles can be precisely controlled by altering solvent conditions, leading to the formation of spiky balls, flakes, or rods. These morphologies are retained after the final two-step imidization process, yielding PI particles with tunable shapes. researchgate.net

Table 2: Thermal Properties of Polyimides Derived from a 4APhe Dimer and Various Dianhydrides

| Dianhydride Used | 10% Weight Loss Temperature (Td10) | Source |

| BTDA | 432 °C | researchgate.net |

| CBDA | Not specified | researchgate.net |

| DSDA | Not specified | researchgate.net |

| PMDA | Not specified | researchgate.net |

Polypeptides: High-molecular-weight polypeptides of poly(4-amino-L-phenylalanine) (P4APhe) have been successfully prepared through the metal-initiated polymerization of the corresponding Nα-carboxyanhydride (NCA) monomer. rsc.orgrsc.org Unlike conventional aromatic poly(amino acid)s like poly(L-phenylalanine), P4APhe demonstrates good water solubility. rsc.org

These polypeptides also exhibit an interesting in-situ gelation capability. When dried samples are placed in solvents, they swell and form gels due to the formation of crystalline β-sheet domains that function as physical cross-linking points. rsc.org Furthermore, copolymers of 4APhe with L-lysine display pH-responsive gelling behavior. This is attributed to changes in the balance between crystalline β-strands, α-helical structures, and hydrophilic random coils as the pH of the environment changes. rsc.org

Engineering Bio-interfaces and Sensor Platforms utilizing 4-Amino-L-phenylalanine Conjugates

The ability to create well-defined, functional layers on surfaces is crucial for engineering advanced bio-interfaces and sensor platforms. 4-Amino-L-phenylalanine is a key component in this field, primarily through the electrografting of its diazonium salt derivatives. researchgate.netrsc.org

The electrografted 4-APhe layers serve a dual purpose. Firstly, as detailed in section 7.1, they provide a robust and highly effective antifouling surface that minimizes non-specific interactions, a critical requirement for any specific biosensor. rsc.org Secondly, the chemical structure of the grafted layer retains accessible functional groups for subsequent bioconjugation. Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of the carboxylic acid group (C=O stretch observed at 1724 cm⁻¹) on the surface after electrografting. rsc.org

This retained carboxylic acid functionality is pivotal, as it provides a chemical handle for the covalent immobilization of specific bioreceptors, such as antibodies, enzymes, or nucleic acids, using standard coupling chemistries (e.g., carbodiimide (B86325) chemistry). researchgate.netrsc.org This strategy allows for the construction of a layered sensor interface: a stable, conductive electrode base, a covalently attached antifouling 4-APhe layer, and a surface of specific bioreceptors ready to capture target analytes. researchgate.net

This approach has been successfully used to create platforms for label-free protein biomarker sensors. For example, an antifouling phenylalanine layer can be grafted onto a ferrocene-terminated monolayer on a gold electrode. This surface is then functionalized with antibodies (like anti-BSA or anti-CRP), creating a sensor where the specific binding of the target protein attenuates the electrochemical signal of the underlying ferrocene, allowing for quantification. researchgate.net

Table 3: Characteristics of Engineered Bio-interfaces Based on Electrografted 4-APhe

| Feature | Description | Significance for Sensor Platforms | Source |

| Surface Chemistry | Covalent attachment via diazonium salt electrografting | Creates a highly stable and robust interface | rsc.org |

| Antifouling Property | Zwitterionic nature resists non-specific protein adsorption | Reduces background noise and false positives, increasing sensitivity | researchgate.netrsc.org |

| Functional Groups | Retained carboxylic acid groups on the surface | Allows for covalent immobilization of specific bioreceptors (e.g., antibodies, enzymes) | rsc.org |

| Layer Thickness | Controllable from ~1 to ~24 nm via deposition parameters | Enables fine-tuning of the interface properties for different applications | rsc.org |

Advanced Analytical Methodologies for Research Grade Characterization of 4 Amino L Phenylalanine Dihydrochloride

High-Performance Liquid Chromatography (HPLC) for Purity, Enantiomeric Excess, and Separation from Amino Acid Mixtures

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and enantiomeric excess of 4-Amino-L-phenylalanine. Purity analysis is typically performed using reversed-phase HPLC, with several suppliers confirming purities of ≥99% for their research-grade material. jk-sci.comthomassci.com

The determination of enantiomeric excess is more complex due to the chiral nature of amino acids. Two primary HPLC strategies are employed: direct and indirect separation.

Direct Chiral Separation: This method utilizes a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.comnih.gov The mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol, acetonitrile) and additives, is optimized to achieve baseline resolution. sigmaaldrich.comnih.gov For many amino acids on teicoplanin-based CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer. sigmaaldrich.com

Indirect Chiral Separation: This approach involves a pre-column derivatization step where the amino acid enantiomers are reacted with a chiral derivatizing agent, such as ortho-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine). nih.gov This reaction creates diastereomeric pairs which, unlike enantiomers, have different physical properties and can be separated on a standard, achiral stationary phase like a C18 column. nih.gov This method can achieve high sensitivity, allowing for the quantification of enantiomeric impurities at levels as low as 0.04%. nih.gov

Table 1: Exemplary HPLC Conditions for Chiral Amino Acid Separation

| Method | Stationary Phase (Column) | Mobile Phase Principle | Detection | Key Advantage |

|---|---|---|---|---|

| Direct Method | Teicoplanin-based CSP (e.g., CHIROBIOTIC T) | Aqueous/organic mixture (e.g., water:methanol:formic acid) optimized for enantioselectivity. sigmaaldrich.com | UV, MS | No derivatization required, avoids potential side reactions. sigmaaldrich.com |

| Direct Method | Crown Ether-based CSP (e.g., Crownpak CR(+)) | Typically acidic aqueous mobile phase (e.g., perchloric acid solution). researchgate.net | UV | Effective for primary amines. researchgate.net |

| Indirect Method | Achiral C18 (Reversed-Phase) | Gradient elution with a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) to separate diastereomeric derivatives. nih.gov | UV, Fluorescence | High sensitivity and use of standard, robust columns. nih.gov |

Mass Spectrometry (MS and LC-MS/MS) for Structural Confirmation and Derivatization Analysis

Mass Spectrometry (MS) is a powerful technique used for the definitive structural confirmation of 4-Amino-L-phenylalanine by providing precise mass-to-charge ratio (m/z) information. For 4-Amino-L-phenylalanine, which has a molecular weight of 180.20 g/mol , the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 181.09 in a high-resolution mass spectrometer. thomassci.comnih.gov

When coupled with liquid chromatography (LC-MS/MS), tandem mass spectrometry provides an even greater level of structural detail. In this technique, the precursor ion (the [M+H]⁺ ion of 4-Amino-L-phenylalanine) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. nih.gov This fragmentation pattern is a unique structural fingerprint that confirms the identity of the compound and the connectivity of its atoms.

Derivatization can be employed prior to LC-MS/MS analysis to enhance chromatographic performance or ionization efficiency. ut.eemdpi.com For instance, reacting the amino group with reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) adds a specific mass to the parent molecule. mdpi.com Subsequent MS/MS analysis of this new, heavier precursor ion will yield a different fragmentation pattern. By analyzing the mass shifts and the fragments themselves, analysts can confirm that the derivatization reaction occurred at the expected functional group (the primary amine), further corroborating the structure of the original molecule. mdpi.com Multiple Reaction Monitoring (MRM) mode can be used to selectively monitor specific precursor-to-product ion transitions, providing high selectivity and sensitivity for the analyte in complex mixtures. nih.govmdpi.com

Table 2: Mass Spectrometric Data for 4-Amino-L-phenylalanine

| Parameter | Description | Expected Value (m/z) |

|---|---|---|

| Molecular Weight | Neutral monoisotopic mass. nih.gov | 180.09 |

| Precursor Ion [M+H]⁺ | Protonated molecule observed in positive ion ESI-MS. | ~181.09 |

| Key Product Ion | Loss of the carboxyl group (HCOOH) from the precursor ion. | ~135.08 |

| Another Product Ion | Further fragmentation, potentially involving the amino group on the phenyl ring. | ~118.07 |

Chromatographic Separation Techniques for Amino Acid Mixtures Containing 4-Amino-L-phenylalanine

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. While effective for general purity assessment, separating highly polar, underivatized amino acids can be challenging due to poor retention. nih.gov However, it is the standard method for analyzing derivatized amino acids. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique is effective for separating underivatized amino acids from complex mixtures. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC): For exceptionally complex mixtures, 2D-LC provides a significant increase in separation power. A common approach for amino acid analysis is to couple an achiral separation (like RP-HPLC or HILIC) in the first dimension with a chiral separation in the second dimension. nih.gov A fraction containing the analyte of interest from the first dimension is automatically transferred ("heart-cut") to the second-dimension column for further separation, allowing for the isolation and enantiomeric analysis of a specific amino acid from a complex matrix. nih.gov

Table 3: Comparison of Chromatographic Techniques for Amino Acid Mixtures

| Technique | Principle of Separation | Best Suited For | Limitations |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity between a polar mobile phase and a nonpolar stationary phase. nih.gov | Derivatized amino acids; general purity assessment. nih.gov | Poor retention of underivatized, highly polar amino acids. nih.gov |

| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase high in organic content. nih.gov | Underivatized amino acids and other highly polar compounds. nih.gov | Can have longer equilibration times and sensitivity to water content in the sample. |

| Two-Dimensional (2D-LC) | Combines two independent separation modes (e.g., HILIC x Chiral HPLC) for enhanced resolution. nih.gov | Extremely complex mixtures requiring both achiral and chiral resolution. nih.gov | Increased analysis time and instrumental complexity. |

Quantitative Analytical Approaches for Research Samples, including Isotope Dilution Mass Spectrometry

Accurate quantification of 4-Amino-L-phenylalanine in research samples is critical for dose-response studies, metabolic analysis, and quality control. While HPLC with UV or fluorescence detection can provide quantitative data, Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for accuracy and precision. nih.govnih.gov

IDMS is a method of quantification that uses an isotopically labeled version of the analyte as an internal standard. The procedure involves:

Synthesizing a stable isotope-labeled version of 4-Amino-L-phenylalanine (e.g., containing ¹³C or ¹⁵N atoms).

Adding a precisely known amount of this labeled standard to the unknown sample at the earliest stage of sample preparation. nih.gov

Processing the sample (e.g., extraction, hydrolysis, derivatization). Any sample loss during these steps will affect both the native analyte and the labeled standard equally.

Analyzing the sample by LC-MS. The mass spectrometer can differentiate between the native analyte and the heavier isotope-labeled standard based on their mass difference. nih.gov

Calculating the concentration of the native analyte based on the measured ratio of the MS signal intensities of the native analyte to the labeled standard. nih.gov

This method corrects for variations in sample recovery and matrix effects (signal suppression or enhancement caused by other components in the sample), leading to highly accurate and reliable quantitative results. nih.govrestek.com

Table 4: Overview of Quantitative Analytical Approaches

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HPLC-UV | Quantification based on UV absorbance compared to a calibration curve of external standards. nih.gov | Widely accessible instrumentation. | Lower sensitivity for underivatized amino acids; susceptible to interference from co-eluting compounds. nih.gov |

| HPLC-Fluorescence | Requires derivatization with a fluorescent tag; quantification based on fluorescence intensity. nih.gov | High sensitivity and selectivity. | Requires a derivatization step which can introduce variability. nih.gov |

| Isotope Dilution Mass Spectrometry (IDMS) | Quantification based on the ratio of native analyte to a co-analyzed, stable isotope-labeled internal standard. nih.govnih.gov | Highest accuracy and precision; corrects for matrix effects and sample loss. nih.gov | Requires a mass spectrometer and the synthesis or purchase of an expensive labeled internal standard. |

Q & A

Q. What are the key physicochemical properties of 4-Amino-L-phenylalanine dihydrochloride relevant to experimental design?

- Methodological Answer : The compound has a molecular formula of C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.13 g/mol (free base: 180.21 g/mol). Its purity in the dried state is ≥96.0%, with a drying loss ≤5.0% and an optical rotation of [α]²⁰/D +8.7±0.5° (in acetic acid:water 4:1, c=1%) . For storage, it is classified as a combustible solid (Storage Code 11) and should be kept in a dry environment. Use N95 masks, gloves, and goggles during handling to avoid inhalation or contact .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 253.13 g/mol | |

| Optical Activity | [α]²⁰/D +8.7±0.5° | |

| Purity | ≥96.0% (dried) | |

| Storage Temperature | Room temperature (combustible solid) |

Q. How is this compound synthesized, and what are common impurities?

- Methodological Answer : A synthetic route involves coupling L-alanine derivatives with protected phenylamine groups, followed by deprotection and salt formation with HCl . For example:

Protection : Boc-L-alanine is synthesized using Boc anhydride.

Coupling : Boc-L-alanine reacts with phenylamine via HATU/EDC-mediated amide bond formation.

Deprotection : Trifluoroacetic acid removes the Boc group.

Salt Formation : HCl in diethyl ether yields the dihydrochloride salt .

Common impurities include unreacted starting materials (e.g., phenylamine) or incomplete deprotection intermediates. Purity is verified via HPLC or TLC, with optical rotation confirming enantiomeric integrity .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : The compound is used in solution-phase peptide synthesis due to its solubility in polar solvents (e.g., acetic acid/water mixtures) . The free amine group (at the 4-position of the phenyl ring) participates in coupling reactions, enabling site-specific modifications in peptide chains. Researchers must protect the α-amino group during synthesis to avoid unintended side reactions. Post-incorporation, deprotection under acidic conditions (e.g., TFA) releases the active peptide .

Advanced Research Questions

Q. How can researchers resolve contradictions in melting point data for different salt forms of 4-Amino-L-phenylalanine?

- Methodological Answer : Discrepancies in melting points (e.g., 247–249°C for the hemihydrate hydrochloride vs. no reported mp for the dihydrochloride) arise from hydration states and counterion effects . To validate the salt form:

Perform thermogravimetric analysis (TGA) to detect water loss (e.g., hemihydrate loses ~1.5% mass at 100–120°C).

Use X-ray crystallography to confirm crystal structure.

Compare experimental mp with literature values for the exact salt form. If inconsistencies persist, recrystallize the compound from a 1:1 ethanol/water mixture to standardize hydration .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of this compound?

- Methodological Answer : Enantiomeric purity is critical for biological activity. Optimization methods include:

- Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to separate enantiomers.

- Enzymatic Catalysis : Employ enantiospecific enzymes (e.g., acylases) during synthesis to selectively hydrolyze undesired enantiomers .

- Optical Rotation Monitoring : Regularly measure [α]²⁰/D during synthesis. A deviation >±0.5° indicates impurity, necessitating reprocessing .

Q. How can hygroscopicity of this compound impact experimental reproducibility, and how is this mitigated?

- Methodological Answer : Hygroscopicity can alter stoichiometry in reactions. Mitigation strategies:

Drying Protocols : Dry the compound at 60°C under vacuum for 24 hours before use.

Storage : Use desiccants (e.g., silica gel) in airtight containers.

Karl Fischer Titration : Quantify residual water content (should be ≤5.0%) .

If unexpected results occur (e.g., low coupling efficiency in peptide synthesis), re-measure water content and repeat drying.

Q. What analytical techniques are recommended to troubleshoot low incorporation efficiency of this compound into peptide chains?

- Methodological Answer : Low incorporation may result from steric hindrance or protonation of the amine group. Troubleshooting steps:

pH Adjustment : Use a buffer (pH 8–9) to deprotonate the amine for better nucleophilicity.

Coupling Reagents : Test HATU vs. DCC/HOBt for improved activation.

Mass Spectrometry : Confirm peptide mass to detect truncations or missed couplings.

Protection Strategies : Temporarily protect the 4-amino group with Fmoc if side reactions occur .

Safety and Compliance

Q. What are the hazards associated with this compound, and how should spills be managed?

- Methodological Answer : The compound releases hydrogen chloride upon decomposition. For spills:

Containment : Use inert absorbents (e.g., vermiculite) and avoid drains.

Neutralization : Apply sodium bicarbonate to neutralize acidic residues.

Disposal : Collect waste in certified containers and dispose of per local regulations .

PPE (N95 mask, gloves, goggles) is mandatory. In case of eye contact, rinse with water for ≥15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.